molecular formula C20H34O3 B12441801 1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-

1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-

Cat. No.: B12441801
M. Wt: 322.5 g/mol
InChI Key: RWSPPPHWQNMROI-FOAXVEFSSA-N
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Description

1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]- is a complex organic compound with a unique structure It is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of multiple functional groups including a hydroxyl group and an ethenyl group

Preparation Methods

The synthesis of 1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]- involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.

Scientific Research Applications

1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethenyl group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar compounds to 1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]- include:

The uniqueness of 1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,4aS,7S,8aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-2,8a-diol

InChI

InChI=1S/C20H34O3/c1-5-17(2)9-6-15-18(3)10-8-16(22)19(4,13-21)14(18)7-11-20(15,23)12-17/h5,14-16,21-23H,1,6-13H2,2-4H3/t14?,15?,16?,17-,18-,19-,20+/m0/s1

InChI Key

RWSPPPHWQNMROI-FOAXVEFSSA-N

Isomeric SMILES

C[C@@]1(CCC2[C@]3(CCC([C@@](C3CC[C@]2(C1)O)(C)CO)O)C)C=C

Canonical SMILES

CC1(CCC2C3(CCC(C(C3CCC2(C1)O)(C)CO)O)C)C=C

Origin of Product

United States

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